Pentyl 4-oxovalerate

Catalog No.
S9081038
CAS No.
20279-49-6
M.F
C10H18O3
M. Wt
186.25 g/mol
Availability
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Pentyl 4-oxovalerate

CAS Number

20279-49-6

Product Name

Pentyl 4-oxovalerate

IUPAC Name

pentyl 4-oxopentanoate

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

InChI

InChI=1S/C10H18O3/c1-3-4-5-8-13-10(12)7-6-9(2)11/h3-8H2,1-2H3

InChI Key

NLDFWNCRMVSDMC-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)CCC(=O)C

Thermodynamic Parameters (Boiling Point, Melting Range)

Boiling Point Data

The boiling point characteristics of pentyl 4-oxovalerate have been extensively characterized through experimental and computational methods. The compound exhibits a boiling point of 558.36 K (285.21°C) under standard atmospheric pressure according to Joback calculated properties [1]. Experimental data from the National Institute of Standards and Technology indicates vapor pressure relationships spanning from 354.5 to 526.4 K through Antoine equation parameters [2] [3].

The enthalpy of vaporization values provide insight into the intermolecular forces governing the compound's vapor-liquid equilibrium. At 369 K, the enthalpy of vaporization is 66.3 kilojoules per mole, based on data compiled by Stephenson and Malanowski spanning temperatures from 354 to 527 K [2] [3]. At the higher temperature of 466 K, this value decreases to 56.2 kilojoules per mole, as reported by Schuette and Cowley [2] [3].

Temperature (K)Enthalpy of Vaporization (kJ/mol)Reference
36966.3Stephenson and Malanowski, 1987
46656.2Schuette and Cowley, 1931

Melting Point and Fusion Properties

The melting point of pentyl 4-oxovalerate is reported as 324.55 K (51.4°C) based on Joback calculated properties [1]. The enthalpy of fusion is estimated at 26.04 kilojoules per mole [1]. These values indicate that the compound exists as a liquid at ambient temperature conditions, which is consistent with its chemical structure and molecular interactions.

Antoine Equation Parameters

The vapor pressure behavior of pentyl 4-oxovalerate follows the Antoine equation relationship with specific parameters. The compound exhibits Antoine equation coefficients of A = 4.45182, B = 1936.773, and C = -90.582, valid over the temperature range of 354.5 to 526.4 K [2] [4] [3]. These parameters allow for accurate vapor pressure calculations within the specified temperature range and are essential for engineering applications involving distillation and vapor handling.

Solubility Profile in Organic Solvents and Water

Water Solubility Characteristics

The water solubility of pentyl 4-oxovalerate is characterized by limited aqueous solubility, reflecting its predominantly hydrophobic nature. The logarithmic solubility parameter (LogS) is reported as -2.146 [5], which corresponds to a calculated water solubility of approximately 0.007 grams per liter. This low aqueous solubility is consistent with the compound's five-carbon alkyl chain and ester functionality, which contribute to its lipophilic character.

The computed water solubility using Crippen methodology indicates a log₁₀WS value of -2.15 [1], supporting the limited water miscibility of this compound. This parameter is crucial for understanding the compound's environmental fate and bioavailability characteristics.

Organic Solvent Compatibility

Pentyl 4-oxovalerate demonstrates good solubility in organic solvents, particularly those of moderate to high polarity. Related levulinate esters, such as ethyl levulinate, show complete miscibility with ethanol, ether, chloroform, acetone, and other organic solvents [6]. The compound's structure suggests similar behavior, with the ester functionality providing sites for hydrogen bonding and dipole interactions with polar organic solvents.

The compound has been utilized as a green solvent in organic electronics applications, demonstrating its compatibility with semiconductor materials and suggesting good solvating properties for organic compounds [7]. This application indicates favorable solubility characteristics for aromatic and conjugated organic molecules.

Solvent TypeSolubility BehaviorApplications
WaterLimited (LogS = -2.146)Environmental fate studies
EthanolGood miscibilityExtraction and purification
Organic solventsGenerally compatibleGreen solvent applications

Stability Under Thermal and Oxidative Conditions

Thermal Stability Profile

The thermal stability of pentyl 4-oxovalerate has been characterized through thermogravimetric analysis and related studies on levulinate esters. The compound demonstrates thermal stability with onset degradation temperatures varying based on environmental conditions. Computational data suggests a critical temperature of 739.30 K (466.15°C) [1], indicating substantial thermal stability under normal processing conditions.

Studies on related levulinate ionic liquids provide insight into thermal behavior patterns. Levulinate compounds generally exhibit thermal stability with onset degradation temperatures ranging from 166°C to 267°C depending on the cationic partner [8]. While pentyl 4-oxovalerate is not an ionic liquid, these data suggest that levulinate esters possess inherent thermal stability characteristics.

Oxidative Stability Considerations

The oxidative stability of pentyl 4-oxovalerate is influenced by the presence of the ketone functionality and the ester linkage. Research on oxidative stability in related systems indicates that compounds containing ketone groups can participate in oxidation reactions, particularly under elevated temperature conditions [9]. The compound's structure suggests potential susceptibility to autoxidation at the alpha-carbon positions adjacent to the ketone group.

Studies examining oxidative stability in cosmetic formulations containing similar organic esters demonstrate that oxidation rates can be influenced by storage conditions, temperature, and the presence of initiators [9]. The compound's long alkyl chain may provide some protection against oxidative degradation compared to shorter-chain analogs.

Decomposition Pathways

Thermal decomposition studies on related Group 4 metal precursors containing similar oxovalerate ligands indicate that thermal decomposition can occur at elevated temperatures, with decomposition pathways involving cleavage of ester bonds and oxidation of organic fragments [10]. Extended exposure to high temperatures may result in thermal decomposition, making temperature control important for processing and storage applications.

Vapor Pressure and Partition Coefficients

Vapor Pressure Characteristics

The vapor pressure of pentyl 4-oxovalerate has been characterized across multiple temperature ranges. At 20°C, the estimated vapor pressure is 0.0084 hectopascals, increasing to 0.014 hectopascals at 25°C [11]. These values indicate relatively low volatility at ambient temperatures, consistent with the compound's molecular weight and intermolecular interactions.

The critical pressure of pentyl 4-oxovalerate is calculated as 2336.03 kilopascals using Joback methodology [1]. This parameter is essential for understanding phase behavior at elevated pressures and temperatures, particularly in industrial processing applications.

Temperature (°C)Vapor Pressure (hPa)Reference
200.0084Scent database
250.014Scent database

Octanol-Water Partition Coefficient

The octanol-water partition coefficient represents a critical parameter for understanding the compound's lipophilicity and potential biological distribution. The logarithmic partition coefficient (LogP) for pentyl 4-oxovalerate is reported as 1.739 [5], indicating moderate lipophilicity with preferential partitioning into the organic phase.

Computational analysis using Crippen methodology provides a logP octanol/water value of 2.089 [1], which is in reasonable agreement with the experimental determination. These values suggest that pentyl 4-oxovalerate exhibits moderate lipophilic character, falling within the range typical for compounds with good membrane permeability while maintaining some aqueous solubility.

McGowan Volume and Related Parameters

The McGowan characteristic volume of pentyl 4-oxovalerate is calculated as 160.770 milliliters per mole [1]. This parameter provides insight into the molecular size and packing characteristics of the compound, which influence physical properties such as density and viscosity.

The compound's molecular volume characteristics, combined with its partition coefficient data, suggest favorable properties for applications requiring controlled release or membrane transport. The moderate lipophilicity and appropriate molecular size make it suitable for various pharmaceutical and chemical applications where balanced hydrophilic-lipophilic properties are desired.

ParameterValueUnitsMethod
LogP (octanol/water)1.739DimensionlessExperimental
LogP (Crippen)2.089DimensionlessComputational
McGowan Volume160.770mL/molCalculated
Critical Pressure2336.03kPaJoback method

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Exact Mass

186.125594432 g/mol

Monoisotopic Mass

186.125594432 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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